![molecular formula C17H23BO6 B12828789 7-methoxy-2,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12828789.png)
7-methoxy-2,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-benzo[d][1,3]dioxin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methoxy-2,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-benzo[d][1,3]dioxin-4-one: is a complex organic compound that features a boronic ester group. This compound is of significant interest in various fields of scientific research due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-2,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-benzo[d][1,3]dioxin-4-one typically involves the formation of the boronic ester group through borylation reactions. One common method involves the reaction of a suitable aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium acetate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve crystallization or chromatography techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The boronic ester group can undergo oxidation reactions to form boronic acids.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry: The compound is widely used in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals .
Medicine: The boronic ester group is known for its role in the development of proteasome inhibitors, which are used in cancer therapy. The compound’s ability to form reversible covalent bonds with biological targets makes it a valuable tool in medicinal chemistry .
Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and electronic devices. Its unique reactivity and stability make it suitable for various applications .
Mecanismo De Acción
The mechanism of action of 7-methoxy-2,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-benzo[d][1,3]dioxin-4-one involves the interaction of the boronic ester group with specific molecular targets. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its role as a proteasome inhibitor. This interaction disrupts the normal function of the proteasome, leading to the accumulation of proteins and ultimately cell death in cancer cells .
Comparación Con Compuestos Similares
- Phenylboronic acid pinacol ester
- 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness: What sets 7-methoxy-2,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-benzo[d][1,3]dioxin-4-one apart from similar compounds is its specific structural configuration, which imparts unique reactivity and stability. The presence of the methoxy and dioxaborolan groups enhances its versatility in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C17H23BO6 |
|---|---|
Peso molecular |
334.2 g/mol |
Nombre IUPAC |
7-methoxy-2,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C17H23BO6/c1-15(2)16(3,4)24-18(23-15)11-8-10(20-7)9-12-13(11)14(19)22-17(5,6)21-12/h8-9H,1-7H3 |
Clave InChI |
WPFKVQDYLBBODN-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=O)OC(O3)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Chloro-1-oxo-1,3-dihydro-2h-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione](/img/structure/B12828709.png)
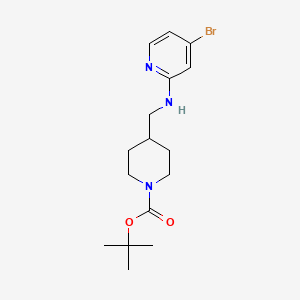
![2-(1-Oxo-1H-cyclopenta[a]naphthalen-3(2H)-ylidene)malononitrile](/img/structure/B12828734.png)
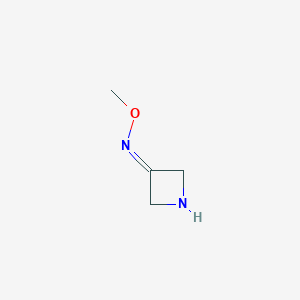
![2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B12828739.png)

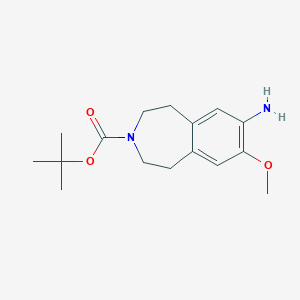
![2-(4,5-Dimethyl-1-oxo-7-(1H-pyrrol-1-yl)furo[3,4-d]pyridazin-2(1H)-yl)acetic acid](/img/structure/B12828756.png)
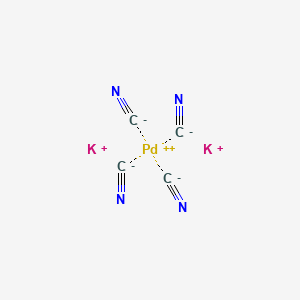
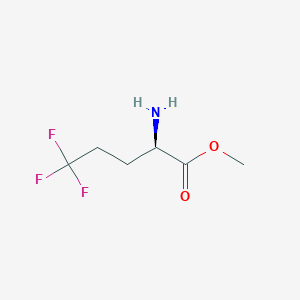
![ethyl (2S)-2-acetamido-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B12828772.png)
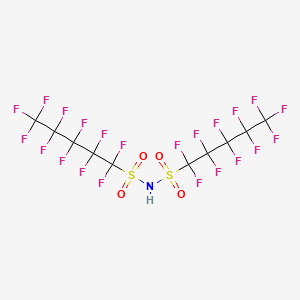
![N|A-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N|A-acetyl-L-lysine](/img/structure/B12828781.png)

